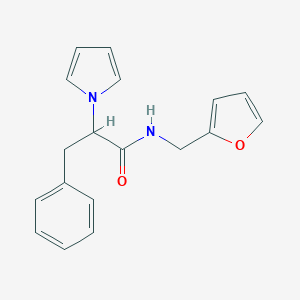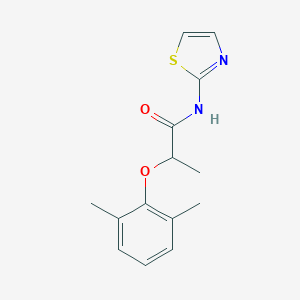![molecular formula C16H19N3O3S B496061 N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide CAS No. 876522-49-5](/img/structure/B496061.png)
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide is a small molecule inhibitor that has gained significant attention in the field of drug development due to its potential therapeutic effects. This compound is known for its unique structure, which combines a pyridine ring with a sulfonamide group, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in disease progression . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of a pyridine ring and a sulfonamide group, which provides distinct chemical and biological properties. Its ability to inhibit kinases makes it a valuable compound for therapeutic research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-16(2,3)19-23(21,22)14-6-4-13(5-7-14)18-15(20)12-8-10-17-11-9-12/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKLSBNOJYEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B495978.png)
![2-{[2-(2,6-Dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B495980.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B495985.png)
![N-[2-(benzyloxy)phenyl]propanamide](/img/structure/B495989.png)

![N-[3-(2-chlorophenyl)acryloyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B495992.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495993.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B495994.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}ethyl)butanamide](/img/structure/B495996.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B495997.png)
![3-Ethoxy-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B496000.png)
![4,5-Dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496001.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B496003.png)
